
N-(4-ethynylphenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethynylphenyl)butanamide: is an organic compound with the molecular formula C12H13NO It is a member of the amide family, characterized by the presence of a butanamide group attached to a phenyl ring substituted with an ethynyl group at the para position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethynylphenyl)butanamide typically involves the following steps:
Formation of the Ethynyl Group: The ethynyl group can be introduced to the phenyl ring through a Sonogashira coupling reaction. This involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Amidation Reaction: The ethynyl-substituted phenyl compound is then subjected to an amidation reaction with butanoyl chloride in the presence of a base such as triethylamine. This results in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
化学反応の分析
Types of Reactions: N-(4-ethynylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-(4-ethynylphenyl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(4-ethynylphenyl)butanamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
N-(4-ethoxyphenyl)butanamide:
N-(4-ethynylphenyl)acetamide: Similar structure but with an acetamide group instead of butanamide.
Uniqueness: N-(4-ethynylphenyl)butanamide is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for studying specific chemical reactions and interactions.
特性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
N-(4-ethynylphenyl)butanamide |
InChI |
InChI=1S/C12H13NO/c1-3-5-12(14)13-11-8-6-10(4-2)7-9-11/h2,6-9H,3,5H2,1H3,(H,13,14) |
InChIキー |
YHJKBAWYTCNKQD-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NC1=CC=C(C=C1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


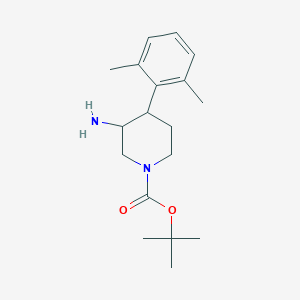
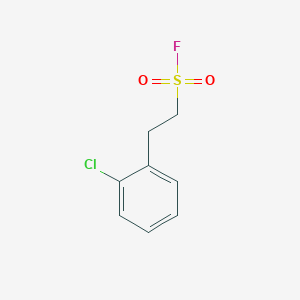

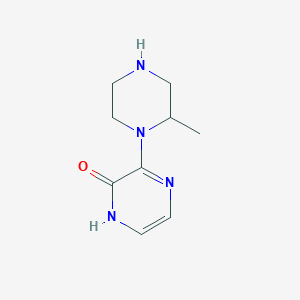
![Methyl 5-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13164352.png)
![3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane](/img/structure/B13164357.png)
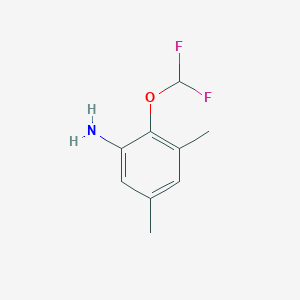
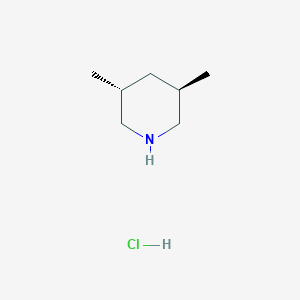


![5-Phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13164391.png)
![1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol](/img/structure/B13164395.png)


